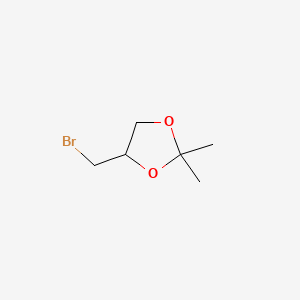

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane

描述

Contextual Significance within Organic Synthesis

In the broad context of organic synthesis, 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane functions primarily as a bifunctional building block. The dioxolane ring is a cyclic acetal (B89532), a class of functional groups known for their stability towards basic and nucleophilic conditions, making them excellent protecting groups for 1,2-diols. organic-chemistry.org The protection strategy is crucial in multi-step syntheses, preventing the diol's hydroxyl groups from undergoing unwanted reactions while other parts of the molecule are being modified.

The bromomethyl group (-CH₂Br) is the compound's primary site of reactivity. The carbon-bromine bond is polarized, making the carbon atom electrophilic and the bromine atom a good leaving group. This allows the compound to readily participate in nucleophilic substitution reactions (Sₙ2 type) with a wide range of nucleophiles, including amines, alkoxides, thiolates, and carbanions. Through these reactions, the 2,2-dimethyl-1,3-dioxolane-4-yl)methyl moiety can be appended to various substrates, effectively serving as a synthetic equivalent for a glyceraldehyde or a protected dihydroxypropyl unit. bg.ac.rs

For instance, its reaction with an amine can lead to the formation of substituted morpholine (B109124) derivatives, which are important structural motifs in medicinal chemistry. banglajol.info Similarly, its use in the synthesis of the apoB secretion/MTP inhibitor mitratapide (B1677210) highlights its role in constructing key intermediates for complex pharmaceutical agents. google.com The subsequent removal of the acetal protecting group under mild acidic hydrolysis regenerates the 1,2-diol, unmasking a functionality that can be used for further transformations or is part of the final target molecule's structure.

Role as a Chiral Building Block

A particularly important application of this compound is in asymmetric synthesis, where it serves as a chiral building block or "synthon". The carbon atom at the 4-position of the dioxolane ring is a stereocenter. Therefore, the compound can exist as two distinct enantiomers: (R)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane and (S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane.

These enantiomerically pure forms are typically synthesized from readily available chiral precursors, such as the (R)- or (S)-enantiomers of 3-chloro-1,2-propanediol (B139630) or solketal (B138546) ((R)- or (S)-2,2-dimethyl-1,3-dioxolane-4-methanol). By starting with a material of high enantiomeric purity, chemists can transfer this chirality into new, more complex molecules. This is fundamental to modern pharmaceutical development, where the biological activity of a drug often resides in only one of its enantiomers. cymitquimica.com

The utility of these chiral synthons has been demonstrated in the synthesis of various biologically active molecules. For example, the closely related chloro-analog, (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, is a key precursor in the synthesis of (R)-(-)-carnitine and (R)-(-)-γ-amino-β-hydroxybutyric acid (GABOB), a neurotransmitter. The use of this chiral building block ensures the correct stereochemistry in the final product, which is critical for its biological function. The ability to introduce a protected, chiral three-carbon unit makes it an invaluable tool for constructing stereochemically defined natural products and pharmaceuticals. nih.govmdpi.com

Historical Overview of its Application in Academic Research

The application of this compound and its analogs in academic and industrial research has evolved over several decades. Early reports from the 1980s and 1990s focused on the fundamental synthesis and utility of related chiral 1,3-dioxolanes as versatile synthons. researchgate.netresearchgate.net Research during this period established their role as reliable building blocks for asymmetric synthesis, as exemplified by a 1993 publication detailing the use of the chloro-derivative to produce (R)-(-)-carnitine and GABOB.

By the early 2000s, the compound's utility had been recognized in the context of more complex drug development programs. A patent application from 2000, for instance, described the synthesis of a key intermediate for the drug mitratapide using a chiral dioxolane derivative, underscoring its value in the pharmaceutical industry. google.com

In more recent years, research has continued to expand the synthetic utility of this scaffold. A 2013 study demonstrated that a related compound, 4-(bromomethyl)-1,3-dioxol-2-one, can act as a synthetic equivalent of a hydroxyacetone (B41140) enolate in indium-promoted allylation reactions, showcasing its application in novel carbon-carbon bond-forming strategies. bg.ac.rs This progression from a simple chiral protecting group to a key component in sophisticated synthetic methodologies illustrates its enduring importance in organic chemistry. The continued exploration of new reactions and applications involving this and related dioxolanes demonstrates their sustained relevance as versatile tools in the synthesis of complex, functional molecules. mdpi.com

Table 2: Selected Applications in Chemical Synthesis

| Target Molecule/Class | Role of this compound | Significance |

|---|---|---|

| (R)-(-)-Carnitine | Chiral precursor (using chloro-analog) | Synthesis of a biologically essential amino acid derivative. |

| (R)-(-)-GABOB | Chiral precursor (using chloro-analog) | Asymmetric synthesis of a neurotransmitter. |

| Mitratapide Intermediate | Key chiral building block | Construction of a complex pharmaceutical agent. google.com |

| Chiral Morpholines | Electrophilic substrate for cyclization | Synthesis of important heterocyclic scaffolds. banglajol.info |

| Hydroxyketone Derivatives | Synthetic equivalent of a hydroxyacetone enolate | Development of new carbon-carbon bond-forming reactions. bg.ac.rs |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPZKFNSQYCIPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20957628 | |

| Record name | 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36236-76-7 | |

| Record name | 1,3-Dioxalane, 4-(bromomethyl)-2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036236767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry for 4 Bromomethyl 2,2 Dimethyl 1,3 Dioxolane

Stereoselective Synthesis Routes

Stereoselective synthesis is paramount for applications where a specific three-dimensional arrangement of atoms is required, such as in the development of chiral drugs. The synthesis of enantiomerically pure 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane typically starts from readily available chiral precursors.

Glycerol (B35011) serves as an inexpensive and renewable starting material for the synthesis of chiral building blocks. preprints.org A key derivative is (±)-2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as solketal (B138546) or 1,2-isopropylideneglycerol. nih.govnist.gov This precursor is formed through the acid-catalyzed acetalization of glycerol with acetone (B3395972). preprints.orgmdpi.com This reaction preferentially forms the five-membered 1,3-dioxolane (B20135) ring over the six-membered 1,3-dioxane (B1201747) ring. preprints.org By starting with enantiomerically pure glycerol or employing enzymatic resolution, chiral forms of solketal, such as (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol, can be obtained. sigmaaldrich.com These chiral glycerol derivatives are the foundation for producing enantiopure versions of the target compound.

With chiral solketal in hand, the next step involves converting the primary hydroxyl group into a good leaving group to facilitate nucleophilic substitution with a bromide ion. A common strategy is the tosylation of solketal. Reacting (R)- or (S)-solketal with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) yields the corresponding solketal tosylate. This tosylate is a key intermediate which can then undergo an S\N2 reaction with a bromide source, such as sodium bromide or lithium bromide, in a suitable solvent to yield the desired enantiomer of this compound with an inversion of stereochemistry.

Table 1: Stereoselective Synthesis Pathway Overview

| Step | Starting Material | Key Reagent(s) | Intermediate Product | Final Product |

| 1. Acetalization | (R)- or (S)-Glycerol | Acetone, Acid Catalyst | (S)- or (R)-Solketal | - |

| 2. Tosylation | (S)- or (R)-Solketal | p-Toluenesulfonyl chloride (TsCl), Pyridine | (S)- or (R)-Solketal Tosylate | - |

| 3. Bromination | (S)- or (R)-Solketal Tosylate | Sodium Bromide (NaBr) | - | (R)- or (S)-4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane |

General Synthetic Procedures for Dioxolane Formation

When a racemic mixture of this compound is sufficient, more direct and general synthetic methods can be employed. These procedures focus on the efficient construction of the dioxolane ring and the subsequent bromination.

The formation of the 1,3-dioxolane ring is typically achieved through an acetalization (or ketalization) reaction. This involves reacting a 1,2-diol with an aldehyde or ketone in the presence of an acid catalyst. organic-chemistry.org For the synthesis of the target compound, the precursor is typically solketal, which is formed from glycerol (a 1,2,3-triol) and acetone. rjeid.com The reaction is often carried out in the presence of an acid catalyst like p-toluenesulfonic acid, with the removal of water to drive the equilibrium towards the product. organic-chemistry.org Alternatively, a direct route involves refluxing bromomethyl ethylene (B1197577) glycol with acetone in the presence of anhydrous magnesium sulfate. prepchem.com

Table 2: Common Conditions for Acetalization

| Diol Precursor | Carbonyl Source | Catalyst/Reagent | Conditions | Product |

| Glycerol | Acetone | p-Toluenesulfonic acid | Reflux with water removal | Solketal preprints.orgorganic-chemistry.org |

| Glycerol | Acetone | Cs₄PMo₁₁VO₄₀ | Room Temperature, 2h | Solketal mdpi.com |

| Bromomethyl ethylene glycol | Acetone | Anhydrous magnesium sulfate | Reflux, 24h | This compound prepchem.com |

Bromination is the key step to convert the dioxolane intermediate into the final product. sci-hub.se There are several approaches to achieve this transformation.

One direct method involves the bromination of a methyl-substituted dioxolane precursor. For example, 2-(2,4-dichlorophenyl)-2-methyl-4-n-propyl-1,3-dioxolane can be reacted with molecular bromine (Br₂) in the absence of a solvent to yield the corresponding 2-bromomethyl derivative. google.com The reaction proceeds at moderate temperatures (e.g., 20-42°C), and the hydrogen bromide byproduct is removed by heating or purging with an inert gas. google.com

A different strategy involves starting with a precursor that already contains the bromoacetaldehyde (B98955) moiety. For instance, bromoacetaldehyde can be reacted with ethylene glycol to form 2-bromomethyl-1,3-dioxolane. chemicalbook.com Another route starts with acrolein, which is first treated with hydrogen bromide and then reacted with a diol like 1,3-propanediol (B51772) in the presence of an acid catalyst to form a bromoethyl-dioxane. orgsyn.org While this produces a related dioxane structure, the principle of reacting a brominated aldehyde precursor with a diol is a viable strategy for dioxolane synthesis as well.

Finally, as discussed in the stereoselective section, the conversion of a hydroxyl group, such as in solketal, to a bromide is a very common and effective method. This is typically achieved via an intermediate sulfonate ester (tosylate or mesylate) followed by nucleophilic substitution with a bromide salt. google.com

Reaction Conditions and Optimization (e.g., Solvents, Catalysts)

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for both the initial ketalization and the subsequent bromination steps.

For the formation of the solketal precursor, the reaction of glycerol and acetone is an equilibrium-driven process. To favor the formation of the desired product, an excess of acetone is typically employed, which also serves as the reaction solvent in many procedures. google.com The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the product. google.com

A variety of acid catalysts can be utilized for this transformation. Homogeneous catalysts such as sulfuric acid and p-toluenesulfonic acid have been effectively used. upnyk.ac.idnih.gov However, the use of heterogeneous solid acid catalysts is gaining prominence due to their ease of separation and potential for reusability. csic.es For instance, FeCl3 supported on spherical γ-Al2O3 has demonstrated high catalytic activity, achieving a glycerol conversion of 99.89% and a solketal selectivity of 98.36% at 25°C in 30 minutes under solvent-free conditions. scispace.com Other suitable catalysts include methanesulfonic acid, hydrogen chloride, phosphoric acid, and nitric acid. rsc.org

The subsequent bromination of the primary alcohol of solketal to yield this compound can be achieved using various brominating agents. A common method for the conversion of primary alcohols to bromides is the Appel reaction, which utilizes a combination of a phosphine (B1218219) and a carbon tetrahalide. For a structurally similar compound, 2-(2-bromoethyl)-2-methyl-1,3-dioxolane, the bromination of the corresponding alcohol was successfully carried out using dibromotriphenylphosphorane, prepared in situ from triphenylphosphine (B44618) and bromine. researchgate.net This suggests a viable synthetic route for the target compound. The optimization of this step would involve controlling the stoichiometry of the reagents and the reaction temperature to minimize side reactions.

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Glycerol Conversion (%) | Solketal Selectivity (%) |

|---|---|---|---|---|---|

| FeCl3/γ-Al2O3 | Solvent-free (excess acetone) | 25 | 30 min | 99.89 | 98.36 |

| p-Toluenesulfonic acid | Excess acetone | 60 | 4 h | - | - |

| Sulfuric acid | Excess acetone | Boiling | - | - | - |

Alternative and Green Synthetic Approaches

In line with the principles of green chemistry, efforts have been directed towards developing more sustainable and environmentally benign methods for the synthesis of this compound and its precursors.

A significant advantage of the synthetic route to this compound is its foundation in a readily available bio-based precursor: glycerol. preprints.org Glycerol is a major byproduct of the biodiesel industry, making its utilization in the synthesis of value-added chemicals like solketal an economically and environmentally attractive proposition. preprints.orgmdpi.com

Enzymatic catalysis offers a mild and selective alternative to traditional chemical methods for the synthesis of the solketal precursor. Lipases, for instance, have been successfully employed in the transesterification reactions for the preparation of optically active solketal. rsc.org The use of biocatalysts can lead to high enantioselectivity under mild reaction conditions. tandfonline.com Furthermore, the microbial fermentation of sugars can produce glycerol, providing a completely bio-based pathway to the starting material. mdpi.com The biocatalytic production of various glycerol derivatives is an active area of research, aiming to replace conventional chemical processes with more sustainable enzymatic routes. tandfonline.comnih.gov

The sustainability of the synthesis of this compound can be enhanced through several methodological improvements. The use of solvent-free reaction conditions for the synthesis of solketal, where an excess of acetone acts as both reactant and solvent, minimizes solvent waste. scispace.comresearchgate.net The development and application of reusable solid acid catalysts, such as ion-exchange resins or metal oxides, for the ketalization step align with green chemistry principles by simplifying product purification and reducing waste. csic.es

In the context of solvents, while many ketalization reactions are performed solvent-free, the exploration of greener solvents is a key aspect of sustainable chemistry. acs.org Glycerol-based acetals and ketals themselves are being investigated as bio-based solvents, highlighting the potential for a circular economy approach within this class of compounds. rsc.org For the bromination step, moving away from stoichiometric reagents like the Appel reaction towards catalytic methods would represent a significant advancement in sustainability. While not yet established for this specific transformation, the development of catalytic bromination of alcohols is an ongoing research area.

| Synthetic Step | Conventional Method | Green/Sustainable Alternative | Advantages of Alternative |

|---|---|---|---|

| Precursor Synthesis (Solketal) | Homogeneous acid catalysis (e.g., H2SO4) in excess acetone | Heterogeneous solid acid catalysis (e.g., FeCl3/γ-Al2O3); Lipase-catalyzed synthesis | Catalyst reusability, reduced waste, mild reaction conditions, high selectivity |

| Starting Material Sourcing | Petroleum-derived glycerol | Bio-derived glycerol (from biodiesel production) | Utilization of a renewable byproduct, improved process economics |

| Solvent Usage | Excess acetone (can be energy-intensive to recover) | Solvent-free conditions; exploration of greener solvents | Reduced solvent waste, lower environmental impact |

| Bromination | Stoichiometric phosphine-based reagents (Appel reaction) | Development of catalytic bromination methods (future prospect) | Higher atom economy, reduced reagent waste |

Chemical Reactivity and Reaction Mechanisms of 4 Bromomethyl 2,2 Dimethyl 1,3 Dioxolane

Nucleophilic Substitution Reactions

The carbon-bromine bond in 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane is polarized, rendering the methylene (B1212753) carbon electrophilic and susceptible to attack by nucleophiles. The bromide ion is an excellent leaving group, facilitating substitution reactions.

Displacement of the Bromomethyl Group

The primary alkyl bromide structure of this compound strongly favors the SN2 (bimolecular nucleophilic substitution) mechanism. chemguide.co.ukucsb.edu In this process, a nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine atom. This "backside attack" leads to a single transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking. chemguide.co.uk This mechanism results in an inversion of stereochemistry at the reaction center. A wide array of nucleophiles can be employed to displace the bromide, leading to a diverse range of functionalized dioxolane derivatives.

Formation of Chalcogenides and Dichalcogenides

This compound is a valuable precursor for the synthesis of various organochalcogen compounds. It reacts with nucleophilic chalcogen species, such as sulfide (B99878), selenide, and telluride ions, to form the corresponding chalcogenides. These reactions typically proceed under standard SN2 conditions. For instance, reaction with sodium sulfide (Na₂S) yields the corresponding thioether, while reaction with sodium diselenide (Na₂Se₂) produces the diselenide derivative.

These reactions are significant for synthesizing enantiomerically pure molecules, where the chiral center of the dioxolane is preserved. The table below summarizes the formation of chalcogenides and dichalcogenides from a chiral precursor, which is analogous to the reactivity of this compound.

| Nucleophile | Product Type | General Product Structure |

|---|---|---|

| S²⁻ | Chalcogenide (Sulfide) | R-S-R |

| Se²⁻ | Chalcogenide (Selenide) | R-Se-R |

| Te²⁻ | Chalcogenide (Telluride) | R-Te-R |

| S₂²⁻ | Dichalcogenide (Disulfide) | R-S-S-R |

| Se₂²⁻ | Dichalcogenide (Diselenide) | R-Se-Se-R |

R = (2,2-dimethyl-1,3-dioxolan-4-yl)methyl

Reactions with Amines and other Nucleophiles

Nitrogen-based nucleophiles, such as primary and secondary amines, readily react with this compound to form the corresponding substituted amines. The reaction of a related dioxolane derivative with sodium diphenylamide, for example, results in the formation of a new carbon-nitrogen bond. Similarly, other potent nucleophiles like cyanide (CN⁻), azide (B81097) (N₃⁻), and hydroxide (B78521) (OH⁻) can displace the bromide to yield nitriles, azides, and alcohols, respectively. chemguide.co.uksavemyexams.com These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures from the dioxolane scaffold.

| Nucleophile (Nu⁻) | Product Class | Example Product Name |

|---|---|---|

| R₂NH (Amine) | Substituted Amine | N-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)dialkylamine |

| CN⁻ (Cyanide) | Nitrile | 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanenitrile |

| N₃⁻ (Azide) | Azide | 4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane |

| OH⁻ (Hydroxide) | Alcohol | (2,2-dimethyl-1,3-dioxolan-4-yl)methanol |

Rearrangement Reactions

Rearrangement reactions for this compound are not widely reported in the scientific literature. The structure is generally stable under common reaction conditions and does not possess the typical structural features that would predispose it to spontaneous rearrangements like Wagner-Meerwein shifts. Such reactions would likely require specific and potentially harsh conditions, such as the presence of strong Lewis acids, which might instead promote the cleavage of the dioxolane ring itself.

Radical Reactions

The carbon-bromine bond is susceptible to homolytic cleavage, making this compound a suitable substrate for free-radical reactions. libretexts.org A common method for initiating such reactions involves the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). libretexts.orgorganic-chemistry.org

Upon heating, AIBN decomposes to generate radicals, which then abstract a hydrogen atom from Bu₃SnH to produce the tributyltin radical (Bu₃Sn•). libretexts.org This radical abstracts the bromine atom from the dioxolane substrate to form a primary alkyl radical, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl radical, and tributyltin bromide. libretexts.org This carbon-centered radical can then participate in a variety of transformations:

Reduction (Dehalogenation): The radical can abstract a hydrogen atom from another molecule of Bu₃SnH, resulting in the formation of 4-methyl-2,2-dimethyl-1,3-dioxolane and regenerating the Bu₃Sn• radical to continue the chain reaction. libretexts.org

Intramolecular Cyclization: If an unsaturated moiety is present elsewhere in the molecule, the radical can undergo cyclization, a powerful method for forming new ring systems. rsc.org

Intermolecular Addition: The radical can add across the double or triple bond of another molecule (e.g., an alkene or alkyne), leading to the formation of a new carbon-carbon bond.

| Reaction Type | Key Reagents | Intermediate | General Product |

|---|---|---|---|

| Reduction | Bu₃SnH, AIBN | (2,2-dimethyl-1,3-dioxolan-4-yl)methyl radical | 4-methyl-2,2-dimethyl-1,3-dioxolane |

| Intermolecular Addition | Bu₃SnH, AIBN, Alkene (H₂C=CHR) | (2,2-dimethyl-1,3-dioxolan-4-yl)methyl radical | 4-(3-R-propyl)-2,2-dimethyl-1,3-dioxolane |

Mechanistic Investigations

The reaction pathways of this compound are understood through established mechanistic principles of organic chemistry.

Nucleophilic Substitution: As a primary alkyl halide, the overwhelming mechanistic pathway for nucleophilic substitution is SN2. chemguide.co.ukucsb.edu This is supported by the steric accessibility of the methylene carbon and the instability of the corresponding primary carbocation that would be required for an SN1 pathway. The key features are a single, concerted step involving a pentacoordinate transition state and the inversion of stereochemistry. chemguide.co.uk

Radical Reactions: The mechanism for reactions involving agents like tributyltin hydride is a classic radical chain reaction. libretexts.org This process involves three distinct stages:

Initiation: Generation of initial radicals, typically from AIBN, which then form the chain-carrying tributyltin radical. libretexts.org

Propagation: A two-step cycle where the tributyltin radical reacts with the bromo-dioxolane to form an alkyl radical, which then reacts further (e.g., by abstracting a hydrogen from Bu₃SnH) to form the product and regenerate the tributyltin radical. libretexts.org

Termination: The chain reaction is concluded when two radical species combine.

These well-defined mechanisms allow for predictable control over the reaction outcomes, making this compound a reliable building block in organic synthesis.

Computational Studies (e.g., DFT Calculations)

While specific computational studies, such as Density Functional Theory (DFT) calculations, exclusively focused on this compound are not extensively documented in publicly available literature, the reactivity of related dioxolane structures has been investigated. These studies provide a framework for understanding the potential reaction mechanisms of the target compound.

Theoretical calculations on the thermal decomposition of similar compounds, such as 2,2-dimethyl-1,3-dioxolane (B146691), have been performed using DFT methods like B3LYP and MPW1PW91 with various basis sets. researchgate.net These studies suggest that the decomposition of the dioxolane ring likely proceeds through a stepwise mechanism. researchgate.net The rate-determining step is proposed to involve a concerted, nonsynchronous four-centered cyclic transition state, where the elongation of a C-O bond is a predominant factor. researchgate.net

For this compound, DFT calculations could elucidate several key aspects of its reactivity. For instance, calculations could model the transition states for nucleophilic substitution reactions at the bromomethyl group, providing insights into the reaction barriers and preferred mechanistic pathways (e.g., SN2). Furthermore, computational analysis could predict the stability of the dioxolane ring under various conditions and map the potential energy surface for its acid-catalyzed hydrolysis.

Molecular electrostatic potential (MEP) maps, which can be generated through DFT calculations, would be valuable in visualizing the electron density distribution and identifying the electrophilic and nucleophilic sites within the molecule. This would highlight the electrophilic carbon of the bromomethyl group, making it a target for nucleophiles, and the nucleophilic oxygen atoms of the dioxolane ring.

A comparative computational study on 4-bromomethyl-5-methyl-1,3-dioxol-2-one and 4,5-bis(bromomethyl)-1,3-dioxol-2-one (B8665866) utilized the B3LYP method with 6-311++G** and cc-pVTZ basis sets to optimize the geometry and calculate vibrational frequencies. researchgate.net Similar methodologies could be applied to this compound to determine its structural parameters and predict its spectroscopic signatures.

The following table summarizes the computational methods that have been applied to study the reactivity of related dioxolane compounds and could be applied to this compound.

| Computational Method | Basis Set | Application to Related Dioxolanes | Potential Application to this compound |

| B3LYP | 6-31G(d,p), 6-31++G(d,p) | Study of thermal decomposition mechanisms. researchgate.net | Elucidation of decomposition pathways and transition states. |

| MPW1PW91 | 6-31G(d,p), 6-31++G(d,p) | Investigation of thermal decomposition kinetics. researchgate.net | Calculation of reaction barriers for nucleophilic substitution and hydrolysis. |

| B3LYP | 6-311++G**, cc-pVTZ | Geometric optimization and vibrational frequency calculations. researchgate.net | Determination of stable conformations and prediction of spectroscopic properties. |

Kinetic Studies

Direct kinetic studies on the reactions of this compound are not widely reported. However, kinetic data from related compounds can offer valuable insights into the expected reaction rates and mechanisms.

The primary reaction of the bromomethyl group is expected to be nucleophilic substitution. As a primary alkyl bromide, it is likely to undergo SN2 reactions with a variety of nucleophiles. The kinetics of these reactions would be second-order, with the rate dependent on the concentrations of both the dioxolane substrate and the nucleophile. Steric hindrance from the adjacent dioxolane ring is expected to be minimal, allowing for facile attack by nucleophiles.

Kinetic studies on the thermal decomposition of 2,2-dimethyl-1,3-dioxolane in the gas phase have shown that the reaction is unimolecular and follows first-order kinetics. researchgate.net The rate coefficients for this decomposition are described by the Arrhenius equation. researchgate.net While the presence of the bromomethyl group in this compound would influence the electron distribution and stability of the ring, the fundamental decomposition mechanism of the dioxolane moiety might share similarities.

The stability of the dioxolane ring is also a key factor in its reactivity. Dioxolanes, being acetals, are generally stable under neutral and basic conditions but can undergo hydrolysis in the presence of acid. A study on the hydrolysis of a related compound, 2-ethyl-5,5'-dimethyl-1,3-dioxane, indicated that hydrolysis occurs at a pH below 7, while the compound is stable at a pH greater than 7. oakland.edu It is reasonable to infer that this compound would exhibit similar pH-dependent stability. The kinetics of this hydrolysis would likely be first-order with respect to the dioxolane and dependent on the acid concentration.

The following table presents kinetic data for the thermal decomposition of 2,2-dimethyl-1,3-dioxolane, which can serve as an approximation for the stability of the dioxolane ring in the target compound. researchgate.net

| Reaction | Temperature Range (°C) | Pressure Range (Torr) | Arrhenius Equation |

| Thermal Decomposition of 2,2-dimethyl-1,3-dioxolane | 459-490 | 46-113 | log k = (14.16 ± 0.14) - (253.7 ± 2.0) / (2.303RT) |

Derivatization and Functionalization Strategies

Synthesis of Novel Dioxolane Derivatives

The core structure of 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane serves as a scaffold for the synthesis of more elaborate dioxolane-containing molecules. By reacting it with various nucleophiles, larger and more complex derivatives can be assembled. These reactions typically proceed via an SN2 mechanism, where a nucleophile attacks the carbon atom of the bromomethyl group, leading to the displacement of the bromide leaving group.

This strategy is fundamental for creating extended molecular frameworks where the chiral 2,2-dimethyl-1,3-dioxolane (B146691) moiety is preserved. For instance, coupling with other chiral molecules can lead to the formation of diastereomeric compounds with unique stereochemical properties, which are valuable in fields such as medicinal chemistry and materials science. The synthesis of these novel derivatives often involves tailoring the reaction conditions to optimize yield and selectivity, thereby expanding the library of available chiral building blocks.

Introduction of Diverse Functional Groups

The bromomethyl group is an excellent handle for introducing a wide range of functional groups into the dioxolane structure. ontosight.ai This functionalization is a cornerstone of its utility, allowing for the conversion of a simple alkyl bromide into molecules with varied chemical properties and reactivities. The classical method for achieving this involves nucleophilic substitution with anions derived from secondary phosphines or other nucleophilic species. nih.gov

Key examples of functional group introduction include reactions with:

Azides: Using sodium azide (B81097) (NaN₃) to introduce the azido (B1232118) group (-N₃), which can be further reduced to an amine or used in click chemistry reactions.

Thiols: Reaction with thiolate anions (RS⁻) to form thioethers, incorporating sulfur into the molecule.

Amines: Nucleophilic attack by primary or secondary amines to yield substituted aminomethyl derivatives.

Phosphines: Treatment with metal phosphides, such as lithium diphenylphosphide (LiPPh₂), to form phosphine (B1218219) derivatives, which are crucial as ligands in catalysis. nih.gov

This versatility allows for the strategic incorporation of heteroatoms like nitrogen, sulfur, and phosphorus, fundamentally altering the electronic and steric properties of the parent molecule and opening pathways to new classes of compounds.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

|---|---|---|---|

| Azide Ion | Sodium Azide (NaN₃) | -CH₂N₃ | Azide Derivative |

| Thiolate Ion | Sodium Thiophenoxide (NaSPh) | -CH₂SPh | Thioether |

| Diphenylphosphide Ion | Lithium Diphenylphosphide (LiPPh₂) | -CH₂PPh₂ | Tertiary Phosphine |

| Cyanide Ion | Sodium Cyanide (NaCN) | -CH₂CN | Nitrile |

Formation of Chiral Dioxolane Ligands and Auxiliaries

When synthesized from optically pure (R)- or (S)-glycerol, this compound becomes a valuable chiral precursor for creating ligands and auxiliaries used in asymmetric synthesis. The inherent chirality of the dioxolane backbone can influence the stereochemical outcome of a reaction, guiding the formation of one enantiomer over another.

A prominent application is in the synthesis of chiral phosphine ligands. scholaris.ca These ligands are integral components of transition metal catalysts used in asymmetric hydrogenation, hydroformylation, and cross-coupling reactions. The reaction of chiral this compound with a phosphide (B1233454), such as KPR₂ or LiPR₂, yields a P-chiral phosphine where the dioxolane group provides a defined stereochemical environment around the metal center. This chiral environment is responsible for inducing enantioselectivity in the catalyzed reaction.

| Reactant 1 (Chiral Electrophile) | Reactant 2 (Nucleophile) | Product | Application |

|---|---|---|---|

| (R)-4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane | Lithium Diphenylphosphide (LiPPh₂) | (S)-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)diphenylphosphine | Chiral ligand for asymmetric catalysis |

Similarly, the dioxolane unit can function as a chiral auxiliary. In this role, it is temporarily attached to a prochiral substrate to direct a stereoselective transformation. After the desired chiral center has been created, the auxiliary can be cleaved and recovered. The steric bulk and defined conformation of the dioxolane ring effectively shield one face of the reactive center, forcing the incoming reagent to attack from the less hindered side, thus achieving high levels of diastereoselectivity.

Applications in Advanced Organic Synthesis

Asymmetric Synthesis and Stereocontrol

The inherent chirality of 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane, which is readily prepared in both (R) and (S) forms from the chiral pool (e.g., D- or L-mannitol), makes it an excellent starting material for asymmetric synthesis. The dioxolane ring serves as a rigid scaffold that effectively transfers its stereochemical information to new stereocenters formed during chemical reactions.

Stereoselective Transformations

The presence of the chiral center at the C4 position of the dioxolane ring allows for highly stereoselective transformations. The bulky 2,2-dimethyl substituents lock the five-membered ring in a specific conformation, influencing the trajectory of incoming reagents and thus directing the stereochemical outcome of reactions at or adjacent to the bromomethyl group.

Organocatalytic methods have been developed for the asymmetric synthesis of 1,3-dioxolanes, proceeding through formal [3+2] cycloaddition reactions. nih.gov These reactions, often utilizing cinchona-alkaloid-based catalysts, can generate substituted dioxolanes with high enantioselectivity. nih.gov While these methods build the dioxolane ring itself, the principles of stereocontrol are fundamental. In the case of pre-existing chiral centers, as in this compound, the dioxolane moiety acts as a chiral auxiliary. Nucleophilic substitution of the bromide, for instance, proceeds with high fidelity, preserving the stereocenter and allowing for the introduction of various functional groups with a defined three-dimensional arrangement.

Role in Chiral Building Block Libraries

Chiral building blocks are fundamental to modern drug discovery and development, as the biological activity of a molecule is often dependent on its specific stereochemistry. nih.govresearchgate.net this compound and its chloro-analogue are considered highly valuable C3 synthons in the construction of chiral molecule libraries. preprints.org The compound provides a readily available source of chirality and a versatile chemical handle for further elaboration. preprints.orgrjeid.com

The general strategy involves using the bromomethyl group to connect the chiral dioxolane unit to other molecular fragments. Subsequent deprotection of the acetal (B89532) reveals a 1,2-diol, a common motif in many biologically active molecules, including carbohydrates and nucleoside analogues. This approach allows for the systematic synthesis of a diverse range of enantiomerically pure compounds from a common chiral precursor.

Table 1: Key Reactions in Chiral Building Block Synthesis

| Reaction Type | Reagent(s) | Product Functional Group | Significance |

|---|---|---|---|

| Nucleophilic Substitution | Nu:- (e.g., NaN3, KCN, R2N-) | -CH2-Nu | Introduces diverse functionality with stereocontrol. |

| Acetal Deprotection | Aqueous Acid (e.g., HCl, H2SO4) | 1,2-Diol | Reveals a key functional motif for further synthesis. |

| Conversion to Epoxide | Strong Base (e.g., NaOH, KOH) | Glycidyl derivatives | Forms a reactive electrophile for ring-opening reactions. |

Total Synthesis of Complex Natural Products and Bioactive Compounds

The utility of this compound as a chiral building block extends directly to the total synthesis of complex natural products and pharmacologically active molecules. Its ability to introduce a protected, chiral three-carbon unit is a common strategy for constructing larger, stereochemically rich structures.

Intermediate in the Synthesis of Pharmacologically Active Compounds

The 1,3-dioxolane (B20135) framework is a structural feature in numerous biologically active compounds. nih.gov Derivatives of this compound serve as crucial intermediates in the synthesis of important pharmaceutical agents. For example, a closely related derivative, (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate, is a key intermediate in the preparation of Mitratapide (B1677210), an inhibitor of microsomal triglyceride transfer protein (MTP) used as a lipid-lowering agent. google.com

Furthermore, the compound is a precursor for fungicides and plant growth regulators based on 1,2,4-triazole (B32235) and imidazole (B134444) heterocycles. google.com The synthesis involves the reaction of the bromomethyl dioxolane with the respective heterocyclic core, demonstrating its role in creating complex agrochemicals. The general class of synthetic 1,3-dioxolanes has also shown significant potential as antibacterial and antifungal agents. nih.gov

Synthesis of Macrolides and other Complex Structures

Macrolide antibiotics are a critical class of therapeutic agents that function by inhibiting bacterial protein synthesis. nih.govnih.gov The synthesis of these large, complex macrocycles often relies on the convergent assembly of smaller, chiral fragments. This compound is an ideal precursor for one such fragment.

A prominent example of its application is in the synthesis of solithromycin (B1681048), a potent third-generation macrolide antibiotic. units.it The synthesis of solithromycin can be achieved via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction. units.it The azide (B81097) component for this reaction can be readily prepared from this compound through a simple nucleophilic substitution with sodium azide. This creates 4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane, which can then be "clicked" onto an alkyne-functionalized molecular partner, a strategy that has been employed in the ribosome-templated synthesis of macrolide antibiotics. units.it

Application in Click Chemistry

Click chemistry describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, with the CuAAC reaction between an azide and a terminal alkyne being the quintessential example. organic-chemistry.orgwikipedia.org This reaction forms a stable 1,2,3-triazole linkage, effectively stitching two molecular building blocks together. interchim.fr

The bromomethyl group of this compound is an excellent precursor for generating the necessary azide functionality for click chemistry. medchemexpress.com The reaction with sodium azide (NaN3) in a polar aprotic solvent efficiently converts the bromide to an azide, yielding 4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane.

Reaction Scheme: Conversion to Azide for Click Chemistry

This azide-functionalized chiral building block can then be conjugated to any alkyne-containing molecule, peptide, or surface using standard CuAAC conditions. nih.gov This powerful strategy allows the chiral dioxolane moiety to be incorporated into larger systems for applications in medicinal chemistry, materials science, and bioconjugation. The aforementioned synthesis of the macrolide solithromycin is a testament to the practical utility of this approach in complex molecule synthesis. units.it

Development of Novel Reagents and Catalysts

The strategic functionalization of this compound has paved the way for the development of novel reagents and catalysts, particularly in the realm of asymmetric synthesis. The inherent chirality of enantiopure forms of this compound, derived from (R)- or (S)-glycerol, makes it a valuable scaffold for creating chiral environments that can influence the stereochemical outcome of chemical reactions. Researchers have leveraged the reactive bromomethyl group to introduce phosphine (B1218219) moieties for Wittig-type reagents and to construct more complex molecular architectures for chiral ligands and organocatalysts.

A significant application of this compound is in the synthesis of phosphonium (B103445) salts, which are precursors to Wittig reagents. These reagents are instrumental in olefination reactions, a fundamental carbon-carbon bond-forming method. The synthesis typically involves the reaction of this compound with a phosphine, such as triphenylphosphine (B44618), to yield a stable phosphonium salt.

For instance, the reaction of (S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane with triphenylphosphine in a suitable solvent like toluene (B28343) under reflux conditions affords the corresponding chiral phosphonium bromide. This salt can then be treated with a strong base to generate the corresponding ylide. The presence of the chiral dioxolane moiety can influence the stereoselectivity of the subsequent Wittig reaction with aldehydes or ketones, leading to the formation of enantioenriched alkenes.

The general synthetic scheme for the preparation of such a phosphonium salt is presented below:

Table 1: Synthesis of a Chiral Phosphonium Salt from (S)-4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane

| Step | Reactants | Reagents/Conditions | Product |

| 1 | (S)-4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane, Triphenylphosphine | Toluene, Reflux | ((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl)triphenylphosphonium bromide |

While detailed studies on the application of this specific chiral Wittig reagent are emerging, the principle of using chiral phosphonium salts to induce asymmetry in olefination reactions is well-established. The steric and electronic properties of the dioxolane group play a crucial role in directing the approach of the carbonyl compound to the ylide, thereby influencing the E/Z selectivity and enantioselectivity of the resulting alkene.

Furthermore, the chiral backbone of this compound serves as a foundational element in the design of novel chiral ligands for asymmetric catalysis. The bromomethyl handle allows for the introduction of various coordinating groups, such as phosphines, amines, or other heteroatoms, to create bidentate or polydentate ligands. These ligands can then be complexed with transition metals to form catalysts for a wide range of asymmetric transformations, including hydrogenations, hydroformylations, and cross-coupling reactions.

The development of organocatalysts from this compound represents another promising area of research. By incorporating amine functionalities, for example, it is possible to synthesize chiral organocatalysts that can activate substrates through the formation of iminium or enamine intermediates. The stereochemical information embedded in the dioxolane framework is then transferred to the product during the catalytic cycle.

The following table summarizes the potential classes of novel reagents and catalysts that can be developed from this compound and their intended applications in advanced organic synthesis.

Table 2: Potential Novel Reagents and Catalysts Derived from this compound

| Reagent/Catalyst Class | Synthetic Approach | Potential Application |

| Chiral Phosphonium Salts | Reaction with phosphines (e.g., triphenylphosphine) | Asymmetric Wittig reactions for the synthesis of enantioenriched alkenes. |

| Chiral Phosphine Ligands | Nucleophilic substitution with phosphide (B1233454) anions | Transition metal-catalyzed asymmetric hydrogenation, allylic alkylation, etc. |

| Chiral Amines/Ammonium Salts | Nucleophilic substitution with amines | Organocatalysis (e.g., Michael additions, aldol (B89426) reactions), phase-transfer catalysis. |

| Chiral N-Heterocyclic Carbene (NHC) Precursors | Multi-step synthesis involving the introduction of an imidazolium (B1220033) or related heterocyclic core | Transition metal-catalyzed cross-coupling and metathesis reactions. |

While the full potential of this compound as a precursor for novel reagents and catalysts is still being explored, the foundational chemistry and the successful application of analogous chiral building blocks in asymmetric synthesis strongly suggest a promising future for this versatile compound. Further research is anticipated to provide more detailed insights into the efficacy and scope of these new synthetic tools.

Spectroscopic and Computational Characterization in Academic Research

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS)

Spectroscopic techniques are fundamental to the unambiguous identification and structural elucidation of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the principal methods employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the molecular framework. While a publicly available, peer-reviewed spectrum for this specific compound is not readily found, the expected chemical shifts and coupling patterns can be reliably predicted based on the structure and data from analogous compounds.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the gem-dimethyl groups, the dioxolane ring, and the bromomethyl group. The two methyl groups at the C2 position are diastereotopic and may appear as two separate singlets. The protons on the dioxolane ring (C4 and C5) and the bromomethyl group form a complex splitting pattern due to their proximity and coupling.

The ¹³C NMR spectrum provides information on the carbon skeleton. Six distinct signals are anticipated, corresponding to the two methyl carbons, the quaternary C2 carbon, the C4 and C5 carbons of the dioxolane ring, and the carbon of the bromomethyl group.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | C(CH₃)₂ | ~1.3 - 1.5 | Two singlets |

| ¹H | CH₂Br | ~3.4 - 3.6 | Doublet of doublets |

| ¹H | OCH₂ | ~3.8 - 4.2 | Multiplet |

| ¹H | OCH | ~4.3 - 4.5 | Multiplet |

| ¹³C | C(CH₃)₂ | ~25 - 28 | - |

| ¹³C | CH₂Br | ~35 | - |

| ¹³C | OCH₂ | ~67 | - |

| ¹³C | OCH | ~75 | - |

| ¹³C | C(CH₃)₂ | ~109 | - |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the molecule is expected to fragment in a characteristic manner. The molecular ion peak [M]⁺ would be observed, along with its isotopic pattern characteristic of a bromine-containing compound (¹⁹Br and ⁸¹Br in ~1:1 ratio). A prominent fragment would likely arise from the loss of a methyl group ([M-15]⁺) from the acetal (B89532) moiety, which is a common fragmentation pathway for 2,2-dimethyl-1,3-dioxolanes. nist.gov Another significant fragmentation could involve the loss of the bromomethyl radical.

Computational tools can predict mass spectrometry-related values, such as the Collision Cross Section (CCS), which relates to the ion's shape and size. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 195.00153 | 134.0 |

| [M+Na]⁺ | 216.98347 | 145.7 |

| [M+K]⁺ | 232.95741 | 138.9 |

| [M+NH₄]⁺ | 212.02807 | 158.3 |

Computational Modeling and Theoretical Studies

Computational chemistry offers powerful tools to investigate molecular properties that can be difficult to measure experimentally. Theoretical studies on this compound typically involve methods like Density Functional Theory (DFT) to explore its conformational landscape and predict its reactivity. researchgate.netsapub.org

The five-membered 1,3-dioxolane (B20135) ring is not planar and exists in a dynamic equilibrium between various puckered conformations. acs.org The two primary conformations are the "envelope" (Cₛ symmetry), where one atom is out of the plane of the other four, and the "twist" (C₂ symmetry), where two atoms are displaced on opposite sides of the plane formed by the other three.

For this compound, computational studies would aim to determine the relative energies of the possible conformers. The bulky gem-dimethyl group at the C2 position significantly influences the ring's puckering. The orientation of the bromomethyl group at C4 (either pseudo-axial or pseudo-equatorial) is a key factor in determining the most stable conformation. Theoretical calculations help to quantify the energy differences between these states and the energy barriers for interconversion, a process known as pseudorotation. acs.org Studies on similar substituted 1,3-dioxane (B1201747) and dioxolane systems have shown that the conformational equilibrium is sensitive to both steric and electronic effects of the substituents. researchgate.netresearchgate.net

Theoretical studies are instrumental in predicting the plausible reaction pathways for this compound. The primary site of reactivity is the electrophilic carbon of the bromomethyl group, which is susceptible to nucleophilic substitution.

Computational models can be used to:

Map Potential Energy Surfaces: By calculating the energy of the system as the reactants approach and transform into products, a potential energy surface can be generated. This allows for the identification of transition states and the calculation of activation energies for different competing pathways (e.g., Sₙ1 vs. Sₙ2 mechanisms).

Predict Reaction Outcomes: Algorithms can predict the products of a reaction given the starting materials and reagents. For instance, models can simulate the reaction with various nucleophiles (e.g., hydroxides, amines, cyanides) to predict the structure and yield of the resulting substituted dioxolane.

Retrosynthesis: Advanced computational methods, such as those employing neural machine translation, can perform retrosynthetic analysis. nih.gov For a more complex target molecule containing the 2,2-dimethyl-1,3-dioxolane-4-ylmethyl moiety, these tools could identify this compound as a viable starting material and suggest the necessary reagents for the synthetic transformation. nih.govchemrxiv.org

These predictive studies are crucial for designing efficient synthetic routes and understanding the underlying mechanisms of the compound's chemical transformations.

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Pathways

The conventional synthesis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane involves the acid-catalyzed reaction of 3-bromo-1,2-propanediol (B131886) with acetone (B3395972). chemicalbook.com While effective, emerging research is exploring more sustainable and efficient alternatives, often drawing inspiration from the extensive studies on its parent compound, solketal (B138546).

Future research is likely to focus on the following areas:

Heterogeneous Catalysis: The synthesis of solketal from glycerol (B35011) (a biodiesel by-product) and acetone has been significantly advanced by the use of solid acid catalysts such as zeolites, acidic resins, and modified metal oxides. mdpi.commdpi.comrsc.orgrsc.org These catalysts offer advantages like easy separation, reusability, and reduced corrosive waste compared to homogeneous catalysts like sulfuric acid. mdpi.comrsc.orgnih.gov Applying these heterogeneous systems to the synthesis of the brominated analog from 3-bromo-1,2-propanediol could lead to greener and more cost-effective production processes.

Continuous Flow Processes: Shifting from batch to continuous flow reactors for the synthesis of dioxolanes is a key area of development. dntb.gov.ua Continuous processes can offer better control over reaction parameters, improved safety, and higher throughput, making the industrial-scale production more efficient.

Alternative Two-Step Routes: An alternative pathway involves the synthesis of solketal from glycerol, followed by the substitution of the hydroxyl group with a bromine atom. This route leverages the highly optimized and green methods developed for solketal production from renewable glycerol. mdpi.comdntb.gov.ua Research into efficient, one-pot, or tandem reactions that combine solketal formation and subsequent bromination could represent a significant step forward.

| Catalyst Type | Examples | Potential Advantages for Synthesis |

|---|---|---|

| Heterogeneous Acid Catalysts | Zeolites, Amberlyst resins, Sulfated Zirconia, Niobium Phosphate mdpi.comnih.gov | Enhanced reusability, reduced corrosion, simplified product purification, improved sustainability. mdpi.com |

| Heteropolyacids (HPAs) | PW12, PMo12, SiW12 nih.gov | High acidity and efficiency, allowing for rapid reactions at room temperature. nih.gov |

| Metal-Organic Frameworks (MOFs) | UiO-66(Hf) nih.gov | High selectivity and activity under mild conditions (e.g., room temperature). nih.gov |

Development of Novel Catalytic Applications

The presence of a reactive bromomethyl group makes this compound a valuable building block for creating new molecules with catalytic properties. The carbon-bromine bond serves as a handle for attaching the dioxolane moiety to other structures, including catalyst scaffolds.

Emerging research in this domain includes:

Synthesis of Novel Ligands: The compound can be used to alkylate molecules containing nucleophilic sites (e.g., amines, phenols, thiols) to create novel ligands for metal-catalyzed reactions. The chiral center and the dioxolane ring can influence the stereochemical outcome of catalytic processes like asymmetric hydrogenation or C-C bond formation.

Functionalization of Catalyst Supports: The bromomethyl group can react with the surface of materials like silica, polymers, or carbon nanotubes to covalently graft the dioxolane structure. These functionalized materials could then serve as supports for immobilizing homogeneous catalysts, combining the high activity of molecular catalysts with the practical benefits of heterogeneous systems.

Precursor for Functional Monomers: Through substitution of the bromine, this compound can be converted into a variety of functional monomers. Polymerization of these monomers could lead to new polymers with tailored properties, where the dioxolane unit can act as a latent diol, ready to be deprotected to alter polymer characteristics such as hydrophilicity or to provide sites for cross-linking.

Investigation of Bio-inspired Transformations

The integration of biocatalysis and chemo-catalysis is a rapidly growing field, offering pathways to complex molecules with high selectivity and under mild, environmentally benign conditions. This compound and its derivatives are promising candidates for such bio-inspired transformations.

Key research avenues include:

常见问题

Q. What are the key considerations for optimizing the synthesis of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane in academic laboratories?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For bromination reactions targeting the methyl group, factors such as reaction time (e.g., 12–24 hours), temperature (0–25°C), and stoichiometric ratios of brominating agents (e.g., NBS or HBr) should be tested. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard, but fractional distillation may be necessary for higher yields . Monitor reaction progress using TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) and confirm purity via NMR (δ 1.4 ppm for dimethyl groups, δ 4.3 ppm for dioxolane protons) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to mitigate inhalation risks .

- First Aid: For skin exposure, wash immediately with soap and water for ≥15 minutes. For eye contact, flush with water for 10–15 minutes and consult an ophthalmologist .

- Waste Disposal: Collect brominated waste separately in designated containers for halogenated organics and coordinate with certified hazardous waste disposal services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound as an intermediate?

Methodological Answer: Contradictions often arise from differing reaction conditions or unaccounted side reactions. To address this:

- Perform kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps.

- Use isotopic labeling (e.g., deuterated substrates) to trace proton transfer pathways.

- Validate proposed mechanisms via computational modeling (DFT calculations for transition-state energies) .

- Compare results across peer-reviewed studies, prioritizing those with rigorous spectroscopic validation (e.g., 2D NMR for stereochemical confirmation) .

Q. What methodological frameworks are suitable for studying the stereoelectronic effects of the dioxolane ring in this compound?

Methodological Answer:

- Theoretical Framework: Apply Bent’s rule and hyperconjugation models to assess how the dioxolane ring’s electron-donating effects influence bromomethyl reactivity .

- Experimental Design:

Q. How can factorial design improve the scalability of this compound synthesis for multi-gram applications?

Methodological Answer: A 2³ factorial design can systematically evaluate three critical factors:

- Factors: Catalyst loading (0.5–2.0 mol%), solvent polarity (toluene vs. THF), and reaction temperature (25°C vs. 40°C).

- Response Variables: Yield, purity, and reaction time.

- Analysis: Use ANOVA to identify significant interactions (e.g., solvent-temperature interplay). For example, higher temperatures in THF may accelerate side reactions, necessitating lower temperatures for scalability .

Methodological Challenges and Solutions

Q. What advanced analytical techniques are recommended for characterizing trace impurities in this compound?

Methodological Answer:

- GC-MS: Detect volatile impurities (e.g., residual solvents or degradation products) with a DB-5MS column and EI ionization .

- HPLC-MS: Use a C18 column (ACN/water gradient) to separate non-volatile impurities, coupled with high-resolution MS for structural identification.

- NMR Spiking: Add authentic samples of suspected impurities (e.g., unreacted starting material) to confirm peak assignments .

Q. How can researchers mitigate the formation of byproducts during the bromination of 2,2-dimethyl-1,3-dioxolane derivatives?

Methodological Answer:

- Byproduct Identification: Use LC-MS and ¹³C NMR to identify common byproducts (e.g., di-brominated species or ring-opened products).

- Mitigation Strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。